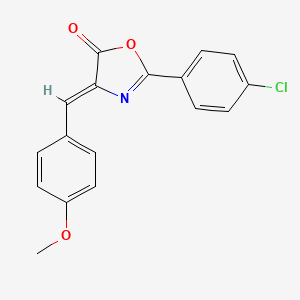

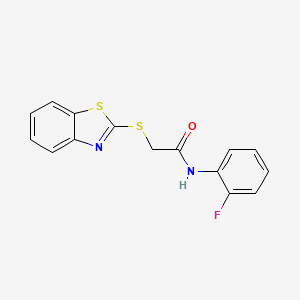

4-(diethylamino)-N-(2-phenylethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical strategies, including the ion-associate complex formation, which is a green chemistry approach. A study detailed the synthesis of a complex by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, utilizing deionized water at room temperature. The synthesis process was characterized using infrared spectra, NMR, elemental analysis, and mass spectrometry, which confirmed the formation of an ion-associate or ion-pair complex (Mostafa et al., 2023).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to 4-(diethylamino)-N-(2-phenylethyl)benzamide, has been extensively studied. Techniques such as X-ray diffraction analysis provide insights into the compound's molecular geometry, revealing flattened central heterocycles and specific dihedral angles that contribute to the molecule's stability and reactivity. The electronic characteristics, such as HOMO and LUMO frontier molecular orbitals, are determined using density functional theory (DFT), which aids in understanding the compound's electronic properties and potential chemical behavior (Nesterov et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives encompass a range of reactivities, including nucleophilic acyl substitution and reactions with elemental selenium to produce novel compounds. These reactions not only expand the chemical space of benzamide derivatives but also unveil unique chemical properties, such as the ability to form stable complexes and undergo specific organic transformations with high yields and under mild conditions (Nakayama et al., 1998).

Physical Properties Analysis

The physical properties of benzamide derivatives are influenced by their molecular structure. These compounds exhibit remarkable stability, solubility in various solvents, and specific fluorescence properties when substituted appropriately. Studies have shown that certain derivatives demonstrate high fluorescence quantum yields in solution and solid states, highlighting their potential as biophotonic materials (Shimasaki et al., 2021).

Scientific Research Applications

Synthesis and Polymeric Applications

A study by Hsiao et al. (2000) focused on the synthesis and properties of ortho-linked polyamides with ether linkages and ortho-phenylene units, demonstrating their solubility, thermal stability, and potential in creating transparent, flexible films. This research suggests a framework for developing materials with enhanced performance characteristics, relevant to various industrial applications (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Fluorophore Development for Sensing and Imaging

Quesneau et al. (2019) discovered an unprecedented C-3 functionalization of 4-(diethylamino)salicylaldehyde during the synthesis of fluorescent probes for fluoride ion detection, leading to the preparation of novel 7-(diethylamino)coumarins. These compounds exhibited remarkable aggregation-induced emission (AIE) properties, signaling potential for applications in sensing and imaging technologies (Quesneau, Benôit Roubinet, P. Renard, & A. Romieu, 2019).

Antibacterial Activity and Computational Studies

Mostafa et al. (2023) synthesized a 4-amino-N-[2 (diethylamino)ethyl] benzamide complex and characterized it through various physicochemical methods. The study indicated the compound's potential in understanding bioactive molecule-receptor interactions, with implications for antibacterial applications. Computational studies provided insights into the compound's electronic characteristics, supporting its potential in medicinal chemistry (Mostafa, Bakheit, Al-agamy, Al-Salahi, Essam A. Ali, & Alrabiah, 2023).

Molecular Compasses and Gyroscopes

The study by Nesterov et al. (2003) explored the synthesis and characterization of compounds that function as molecular compasses or gyroscopes. These materials, featuring a central phenylene rotor with polar substituents, demonstrate the potential for applications in nanotechnology and materials science, offering insights into rotational dynamics at the molecular level (Nesterov, Timofeeva, Sarkisov, Leyderman, Lee, & Antipin, 2003).

Photophysical Properties and Excited State Dynamics

Padalkar et al. (2011) synthesized novel fluorescent derivatives involving 4-(diethylamino)benzamide frameworks, studying their absorption-emission properties influenced by solvent polarity. These compounds, showing excited state intra-molecular proton transfer (ESIPT) pathways, highlight the versatility of 4-(diethylamino)-N-(2-phenylethyl)benzamide derivatives in developing new photonic materials with specific emission characteristics (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).

properties

IUPAC Name |

4-(diethylamino)-N-(2-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-3-21(4-2)18-12-10-17(11-13-18)19(22)20-15-14-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJLYVALEZRBGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,9-dimethyl-4-[(4-methyl-2-thienyl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604238.png)

![methyl 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5604257.png)

![4-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B5604264.png)

![2-(ethylamino)-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-5-pyrimidinecarboxamide](/img/structure/B5604270.png)

![N-1,3-benzothiazol-2-yl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5604283.png)

![3-(4-chlorophenyl)-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5604284.png)

![9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5604302.png)

![2-(1H-benzimidazol-1-yl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5604303.png)

![N-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5604323.png)

![N-(2-chloro-6-fluorobenzyl)-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604329.png)